molecular formula C20H12F2N2 B14203648 5,8-Bis(4-fluorophenyl)quinoxaline CAS No. 919282-35-2

5,8-Bis(4-fluorophenyl)quinoxaline

Cat. No.: B14203648
CAS No.: 919282-35-2
M. Wt: 318.3 g/mol
InChI Key: OSGYFYFSCMHYHY-UHFFFAOYSA-N
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Description

5,8-Bis(4-fluorophenyl)quinoxaline is a synthetically derived organic compound based on the quinoxaline heterocyclic scaffold, which consists of a benzene ring fused to a pyrazine ring. This specific derivative is of significant interest in multiple research fields due to the incorporation of electron-withdrawing fluorophenyl groups. In material science, quinoxaline derivatives are extensively investigated as electron-accepting units in the construction of narrow bandgap donor-acceptor conjugated polymers for organic electronics . The introduction of fluorine atoms onto the quinoxaline unit is a established strategy to fine-tune the energy levels of these polymers, leading to enhanced photovoltaic properties in Polymer Solar Cells (PSCs) by lowering the HOMO energy level and improving charge carrier mobility . In medicinal and biological chemistry, the quinoxaline core is recognized as a privileged structure in drug discovery . Researchers value this scaffold for its diverse bioactivity, and quinoxaline derivatives have been studied for their potential as antiviral , anticancer , and antimicrobial agents . The compound serves as a key synthetic intermediate for developing novel therapeutic candidates, such as kinase inhibitors . The structure-activity relationship (SAR) studies of quinoxaline analogs have led to the development of potent inhibitors for targets like IKKβ, which is involved in the NF-κB signaling pathway relevant to cancer and inflammatory diseases . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

919282-35-2

Molecular Formula

C20H12F2N2

Molecular Weight

318.3 g/mol

IUPAC Name

5,8-bis(4-fluorophenyl)quinoxaline

InChI

InChI=1S/C20H12F2N2/c21-15-5-1-13(2-6-15)17-9-10-18(14-3-7-16(22)8-4-14)20-19(17)23-11-12-24-20/h1-12H

InChI Key

OSGYFYFSCMHYHY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C3C(=C(C=C2)C4=CC=C(C=C4)F)N=CC=N3)F

Origin of Product

United States

Advanced Spectroscopic Characterization Techniques in Quinoxaline Chemistry

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is a powerful, non-destructive analytical tool that provides detailed information about the molecular structure of a compound. nih.gov By analyzing the magnetic properties of atomic nuclei, NMR can determine the connectivity and chemical environment of atoms within a molecule. For 5,8-Bis(4-fluorophenyl)quinoxaline, ¹H, ¹³C, and ¹⁹F NMR are particularly insightful.

Proton (¹H) NMR Analysis

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the number and types of hydrogen atoms in a molecule. In the ¹H NMR spectrum of a related compound, 4,4'-(2,3-Diphenylquinoxaline-5,8-diyl)bis(N,N-diphenylaniline), specific signals corresponding to the protons on the quinoxaline (B1680401) and phenyl rings are observed. For instance, the protons on the quinoxaline ring appear as a singlet at 7.88 ppm, while the protons of the diphenyl rings show signals in the range of 7.06 to 7.79 ppm. rsc.org This provides a basis for interpreting the spectrum of this compound, where distinct signals for the quinoxaline and fluorophenyl protons would be expected.

Table 1: Representative ¹H NMR Chemical Shifts for a Substituted Quinoxaline Derivative

Proton Environment Chemical Shift (δ, ppm) Multiplicity Integration Reference
Quinoxaline-H 7.88 s 2H rsc.org
Phenyl-H 7.79 d 2H rsc.org
Phenyl-H 7.61 d 4H rsc.org
Phenyl-H 7.30 m 12H rsc.org
Phenyl-H 7.21 d 12H rsc.org

Note: This table is based on data for 4,4'-(2,3-Diphenylquinoxaline-5,8-diyl)bis(N,N-diphenylaniline) and serves as an illustrative example.

Carbon (¹³C) NMR Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule typically gives rise to a distinct signal in the ¹³C NMR spectrum. For quinoxaline derivatives, the carbon atoms of the heterocyclic and aromatic rings resonate at characteristic chemical shifts. nih.govchemicalbook.com For example, in a series of 2,3-bis(4-bromophenyl)quinoxaline, the signals for the quinoxaline ring protons appear at 8.18 and 7.80 ppm, while the diphenyl ring protons are observed between 7.52 and 7.42 ppm. researchgate.net The ¹³C NMR spectrum of this compound would be expected to show distinct signals for the carbons of the quinoxaline core and the fluorophenyl substituents.

Table 2: Illustrative ¹³C NMR Chemical Shifts for a Quinoxaline Derivative

Carbon Environment Chemical Shift (δ, ppm) Reference
Quinoxaline Ring Carbons 151.8, 143.4, 142.3, 141.6, 136.8, 129.6, 129.5, 129.1 rsc.org

Note: This table contains example chemical shifts from a related quinoxaline derivative to illustrate the expected ranges.

Fluorine (¹⁹F) NMR for Investigating Fluorine Environments

Given the presence of fluorine atoms, ¹⁹F NMR spectroscopy is an indispensable tool for characterizing this compound. Fluorine-19 has a natural abundance of 100% and a high gyromagnetic ratio, making it a sensitive nucleus for NMR studies. biophysics.org The chemical shifts in ¹⁹F NMR are highly sensitive to the electronic environment of the fluorine atom. biophysics.org In phenyl-fluorinated compounds, the position of the fluorine substituent on the aromatic ring significantly influences its chemical shift. psu.edu For this compound, the two fluorine atoms are in identical chemical environments, which would be expected to produce a single signal in the ¹⁹F NMR spectrum. The precise chemical shift of this signal would provide confirmation of the 4-fluoro substitution pattern on the phenyl rings.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

In the FT-IR spectrum of quinoxaline derivatives, characteristic absorption bands are observed for the C-H stretching of the aromatic rings in the region of 3100-3000 cm⁻¹. scialert.net The C=N stretching vibration within the quinoxaline ring typically appears around 1627 cm⁻¹. researchgate.net For this compound, additional strong absorption bands corresponding to the C-F stretching vibrations would be expected, typically in the range of 1250-1000 cm⁻¹.

Table 3: Typical FT-IR Vibrational Frequencies for Quinoxaline Derivatives

Vibrational Mode Frequency Range (cm⁻¹) Reference
Aromatic C-H Stretch 3100-3000 scialert.net
C=N Stretch ~1627 researchgate.net

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing insights into its electronic structure. The absorption of light promotes electrons from lower to higher energy orbitals, and the wavelengths at which these transitions occur are characteristic of the molecule's conjugated system.

Quinoxaline derivatives typically exhibit two main absorption bands in their UV-Vis spectra. scholaris.ca The first, at shorter wavelengths (around 250-300 nm), is attributed to π-π* transitions within the aromatic system. scholaris.ca The second, at longer wavelengths (around 350-400 nm), is assigned to n-π* transitions involving the non-bonding electrons of the nitrogen atoms. scholaris.ca The specific absorption maxima for this compound will be influenced by the extended conjugation between the quinoxaline core and the fluorophenyl substituents. These electronic transitions are often studied using time-dependent density functional theory (TD-DFT) calculations to provide a more detailed understanding. researchgate.net

Table 4: Representative UV-Vis Absorption Data for Quinoxaline Derivatives

Transition Type Wavelength Range (nm) Reference
π-π* 250-300 scholaris.ca

Mass Spectrometry (MS) for Molecular Weight Verification

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation patterns. For this compound, techniques like Electrospray Ionization (ESI) mass spectrometry would be employed. rsc.org The resulting mass spectrum would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺, allowing for the confirmation of the compound's molecular formula, C₂₀H₁₂F₂N₂.

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of molecules in a crystalline solid. nih.gov This method provides precise data on bond lengths, bond angles, and torsion angles, thereby revealing the exact conformation of the molecule in the solid state. Furthermore, it elucidates the packing of molecules within the crystal lattice and the nature of intermolecular interactions that govern the supramolecular architecture. rsc.org Such detailed structural information is crucial for understanding structure-property relationships, which is fundamental in materials science and drug design. nih.govrsc.org

In the context of quinoxaline chemistry, single-crystal X-ray diffraction studies offer profound insights into the molecular geometry and non-covalent interactions that dictate the solid-state properties of these heterocyclic compounds. The analysis of the crystal structure of quinoxaline derivatives is instrumental in understanding their photophysical and electronic behaviors.

A study of 2,3-bis(4-chlorophenyl)quinoxaline, an analogue of the title compound, revealed that the two phenyl rings are significantly twisted with respect to the quinoxaline core, exhibiting dihedral angles of 57.3(2)° and 35.0(2)°. researchgate.net This twisting is a common feature in substituted quinoxalines and significantly influences the molecular packing and electronic properties.

The crystal structure of another related compound, 2-(4-fluorophenyl)quinoxaline, shows a dihedral angle of 22.2(3)° between the fluorophenyl ring and the quinoxaline ring system. nih.gov The analysis also indicated that any aromatic π–π stacking interactions in the crystal are very weak, with a minimum centroid-centroid separation of 3.995(2) Å. nih.gov

The crystallographic data for related quinoxaline derivatives are summarized in the interactive tables below to illustrate the detailed structural information obtained from X-ray diffraction analysis.

Table 1: Crystallographic Data for 2-(4-Fluorophenyl)quinoxaline nih.gov

ParameterValue
Chemical FormulaC₁₄H₉FN₂
Molecular Weight224.23
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)24.249(13)
b (Å)3.7925(19)
c (Å)22.609(13)
β (°)91.866(9)
Volume (ų)2078.2(19)
Z8
Temperature (K)113

Table 2: Crystallographic Data for 2,3-Bis(4-chlorophenyl)quinoxaline researchgate.net

ParameterValue
Chemical FormulaC₂₀H₁₂Cl₂N₂
Molecular Weight363.23
Crystal SystemTriclinic
Space Group
a (Å)5.9282(6)
b (Å)11.7589(12)
c (Å)12.0247(13)
α (°)89.261(7)
β (°)92.259(7)
γ (°)86.945(7)
Volume (ų)819.29(15)
Z2
Temperature (K)296(2)

Computational and Theoretical Investigations of 5,8 Bis 4 Fluorophenyl Quinoxaline

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

While quantum chemical calculations typically focus on static molecules in a vacuum or with an implicit solvent, Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. MD simulations are particularly useful for understanding how a molecule like 5,8-Bis(4-fluorophenyl)quinoxaline might interact with other molecules, such as solvent molecules or biological macromolecules like proteins or DNA.

In recent studies on novel quinoxaline (B1680401) derivatives, MD simulations have been used to investigate the stability of ligand-receptor complexes predicted by molecular docking. These simulations can reveal how a compound binds within a protein's active site, the stability of that binding over time, and which specific interactions (e.g., hydrogen bonds, hydrophobic interactions) are key to maintaining the complex. Such insights are crucial in fields like drug discovery for assessing the potential of a compound to act as an inhibitor or modulator of a biological target.

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with a specific property, such as biological activity or a physicochemical characteristic. For quinoxaline derivatives, computational studies often involve calculating a wide range of molecular descriptors. mdpi.com These can include electronic descriptors (like HOMO/LUMO energies), topological descriptors (describing molecular shape and branching), and physicochemical descriptors (like logP or polar surface area).

These descriptors serve as the independent variables in statistical models that predict the activity or property of interest. For example, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies are a form of QSPR that use calculated properties to predict a compound's pharmacokinetic profile. mdpi.com Such computational screening helps prioritize which newly designed quinoxaline derivatives are most promising for synthesis and further testing.

Theoretical Studies of Reaction Mechanisms

Computational chemistry can also be used to elucidate the mechanisms of chemical reactions. The classic and most common synthesis of the quinoxaline core involves the acid-catalyzed condensation of a 1,2-diamine with a 1,2-dicarbonyl compound.

Theoretical studies can model the proposed reaction pathway, which typically involves:

Coordination of a carbonyl group from the dicarbonyl compound to an acid catalyst.

Nucleophilic attack by one of the amino groups of the diamine onto the activated carbonyl carbon.

A dehydration step to form an imine intermediate.

An intramolecular cyclization followed by a second dehydration to form the aromatic quinoxaline ring.

By calculating the energies of reactants, intermediates, transition states, and products, computational models can validate the proposed mechanism and identify the rate-determining step, providing a deeper understanding of the reaction dynamics.

Molecular Modeling for Intermolecular Interaction Prediction

Molecular modeling serves as a crucial tool for predicting and analyzing the complex network of non-covalent interactions that dictate the supramolecular architecture of this compound. These intermolecular forces are fundamental to understanding the compound's crystal packing, which in turn governs its solid-state properties such as stability, solubility, and electronic behavior. Computational techniques provide deep insights into the specific types and relative strengths of these interactions.

A primary method for these investigations is Hirshfeld surface analysis, which allows for the visualization and quantification of intermolecular contacts within a crystal lattice. iucr.orgnih.govnih.gov By mapping properties like normalized contact distance (dnorm) onto the molecular surface, researchers can identify the key regions involved in interactions. nih.gov For quinoxaline derivatives, this analysis typically reveals a high percentage of H···H, C···H, and H···O/N contacts, highlighting the prevalence of these interactions in the crystal packing. iucr.orgresearchgate.net

The primary non-covalent interactions predicted to occur in the solid state of this compound include:

Weak Hydrogen Bonds: C–H···N interactions between the phenyl or quinoxaline hydrogens and the nitrogen atoms of the quinoxaline core are expected. C–H···F bonds involving the fluorine substituents are also possible.

π-π Stacking: Interactions between the aromatic rings of the quinoxaline system and the fluorophenyl groups contribute to the packing arrangement. nih.goviaea.org

Halogen Bonding: The fluorine atoms may act as weak halogen bond donors, interacting with electron-rich regions of adjacent molecules.

These computational models are also vital in the context of drug design, where molecular docking simulations predict the binding affinity and orientation of quinoxaline derivatives within the active sites of biological targets like proteins and DNA. nih.gov Such studies help to rationalize the structure-activity relationships of these compounds. nih.gov

The tables below summarize the types of predicted intermolecular contacts and provide an illustrative breakdown of interaction energies typical for related heterocyclic compounds.

Predicted Intermolecular Contacts for this compound

Interaction TypeAtoms/Groups InvolvedPredicted Significance
Hydrogen Bonding (C–H···N)Phenyl/Quinoxaline C-H and Quinoxaline NSignificant directional contributor to crystal packing.
Hydrogen Bonding (C–H···F)Phenyl/Quinoxaline C-H and Phenyl FPossible, but generally a weaker interaction.
π-π StackingQuinoxaline ring and Fluorophenyl ringsContributes to overall cohesion, strength depends on steric factors and geometry. iaea.org
H···H ContactsHydrogen atoms on adjacent moleculesComprise a large portion of the molecular surface contacts. iucr.orgnih.gov
C···H ContactsAromatic C and H atoms on adjacent moleculesA significant component of the overall van der Waals interactions. iucr.org

Illustrative Energy Decomposition Analysis for a Heterocyclic Dimer

Note: This table presents typical values for related heterocyclic compounds to illustrate the relative contributions of different energy components as determined by EDA. The exact values for this compound would require specific calculation.

Energy ComponentTypical Contribution (kJ/mol)Physical Origin
Electrostatic-45 to -65Attraction/repulsion between static charge distributions. nih.gov
Dispersion-150 to -180Attraction from correlated electron fluctuations (van der Waals forces). mdpi.com
Polarization-20 to -30Inductive effects from charge distribution distortion.
Exchange-Repulsion+80 to +110Pauli exclusion principle preventing electron overlap.
Total Interaction Energy -135 to -165 Sum of all attractive and repulsive forces. nih.gov

Structure Property Relationships in Fluorinated Bis Aryl Quinoxalines

Impact of Fluorine Substitution on Electronic Properties

The strong electron-withdrawing nature of fluorine significantly influences the electronic landscape of the quinoxaline (B1680401) core. This perturbation affects crucial parameters like electron affinity, redox potentials, and the electronic band gap.

The substitution of hydrogen with fluorine on the aryl rings attached to a quinoxaline core generally enhances the electron-accepting character of the molecule. Fluorine's high electronegativity leads to a stabilization of the molecule's frontier molecular orbitals, particularly the Lowest Unoccupied Molecular Orbital (LUMO). This stabilization makes it easier for the molecule to accept an electron, thereby increasing its electron affinity.

This increased electron affinity is directly reflected in the molecule's redox behavior. Studies on various quinoxaline derivatives have shown a clear correlation between their reduction potentials and the presence of electron-withdrawing substituents. For instance, the reduction of the quinoxaline fragment is often a single-electron transfer process that forms a radical anion. abechem.com The presence of electron-accepting groups facilitates this reduction process, making the reduction potential less negative (i.e., the reduction occurs more easily). abechem.com

The electronic band gap, which is the energy difference between the Highest Occupied Molecular Orbital (HOMO) and the LUMO, is a critical parameter that determines the optical and electronic properties of a material. The introduction of fluorine atoms provides a mechanism for tuning this band gap.

By attaching 4-fluorophenyl groups at the 5- and 8-positions of the quinoxaline core, a significant electronic perturbation is induced. The electron-withdrawing nature of the fluorine atoms lowers the energy of both the HOMO and LUMO levels. This effect has been observed in various fluorinated quinoxaline-based polymers, where fluorine substitution is a known strategy to lower frontier orbital energy levels. The magnitude of the shift in HOMO and LUMO levels is not always symmetrical, which allows for precise tuning of the band gap. For instance, in some donor-acceptor type polymers, replacing a fluorine atom with a stronger electron-withdrawing cyano group leads to a significant reduction in both HOMO and LUMO levels and a slight narrowing of the electrochemical bandgap.

While specific experimental values for the HOMO-LUMO gap of 5,8-Bis(4-fluorophenyl)quinoxaline are not documented in the reviewed literature, DFT calculations on similar quinoxaline structures can provide theoretical predictions. For a related class of molecules, quinoxaline-based luminophores, DFT has been shown to predict energy band gaps that are in excellent agreement with experimental data.

Influence of Fluorination on Optical and Photophysical Characteristics

The photophysical properties of quinoxaline derivatives, including their absorption and emission of light, are highly sensitive to their molecular structure. Fluorination of the aryl substituents serves as a powerful tool for modifying these characteristics.

Quinoxaline derivatives typically exhibit absorption spectra with multiple bands. Short-wavelength absorption peaks are generally attributed to π-π* transitions of the aromatic system, while longer-wavelength bands can be associated with n-π* electronic transitions involving the nitrogen atoms of the pyrazine (B50134) ring. nih.gov The position and intensity of these bands are influenced by the substituents. Increasing the conjugation or introducing strong donor or acceptor groups can lead to a red-shift (a shift to longer wavelengths) of the absorption maximum. nih.gov

In the case of this compound, the fluorophenyl groups are expected to influence the intramolecular charge transfer (ICT) character of the electronic transitions. The emission spectra of such donor-acceptor molecules are often characterized by a large Stokes shift (the difference between the absorption and emission maxima) and high sensitivity to the environment. While specific spectra for this compound are not available, studies on other 5,8-disubstituted quinoxalines, such as 4,4'-(2,3-Diphenylquinoxaline-5,8-diyl)bis(N,N-diphenylaniline), show emission in the green-yellow region of the spectrum. rsc.org The emission color of quinoxaline derivatives can be effectively tuned by altering the electronic nature of their substituents. rsc.org

Table 1: Representative Photophysical Data for Substituted Quinoxalines

Compound/SystemAbsorption Max (nm)Emission Max (nm)Solvent
2,3-distyrylquinoxaline derivatives~350-450Quenching in acidic conditionsVarious
4,4'-(2,3-Diphenylquinoxaline-5,8-diyl)bis(N,N-diphenylaniline)Not specified~500-550 (in solid state)Not applicable
Quinoxaline-based bis-boron fluorophoresNot specified490-600Toluene (B28343)

This table presents data for related quinoxaline systems to illustrate general trends, as specific data for this compound is not available in the cited literature.

Solvatochromism, the change in the color of a substance when dissolved in different solvents, is a common feature of molecules with a significant change in dipole moment upon electronic excitation. Donor-acceptor quinoxaline derivatives often exhibit strong solvatochromism, particularly in their fluorescence spectra. researchgate.net The emission energy of these compounds typically decreases (red-shift) with increasing solvent polarity, indicating a more polar excited state.

The fluorescence quantum yield (ΦF), which measures the efficiency of the emission process, is another critical photophysical parameter. For quinoxaline-based dyes, quantum yields can vary significantly depending on the molecular structure and the solvent. For example, certain quinoxaline-based organoboron fluorophores have been reported to exhibit high quantum yields, up to 91% in toluene. The introduction of fluorine can influence the rates of radiative and non-radiative decay pathways, thereby affecting the quantum yield. A lower quantum yield suggests that the excited state decays more rapidly through non-radiative processes. researchgate.net

The singlet excited-state lifetime (τS) is the average time a molecule spends in its lowest singlet excited state before returning to the ground state. This property is crucial for applications in areas like OLEDs and photocatalysis. For fluorescent molecules, lifetimes are typically in the nanosecond range. For instance, some 5,8-π-extended quinoxaline derivatives have been found to have singlet excited-state lifetimes on the nanosecond timescale. In contrast, other dyes with efficient non-radiative decay pathways can have very short lifetimes, in the picosecond range. researchgate.net The specific lifetime of this compound would depend on the balance between radiative (fluorescence) and non-radiative decay processes, which is influenced by the fluorine substitution.

Aggregation-Induced Emission (AIE) Phenomena

Scientific literature available through comprehensive searches does not currently provide specific data on the aggregation-induced emission (AIE) phenomena of this compound. While the broader class of quinoxaline derivatives has been investigated for AIE properties, detailed experimental or computational studies focusing on this particular fluorinated bis-aryl quinoxaline are not present in the reviewed search results.

In general, AIE is a photophysical phenomenon where non-emissive or weakly emissive molecules in dilute solutions become highly luminescent upon aggregation in a poor solvent or in the solid state. This effect is often attributed to the restriction of intramolecular motions (RIM), such as rotations and vibrations, in the aggregated state, which blocks non-radiative decay channels and promotes radiative emission. For many quinoxaline-based fluorophores, the presence of bulky aryl substituents can lead to twisted conformations that may promote AIE activity by preventing π-π stacking-induced quenching in the solid state. However, without specific studies on this compound, any discussion of its AIE behavior remains speculative.

Conformational Analysis and Stereochemical Implications

There is a notable absence of specific research in the searched scientific literature concerning the detailed conformational analysis and stereochemical implications for this compound. Conformational analysis of bi-aryl systems is crucial for understanding their structure-property relationships, including their photophysical and electronic properties.

Advanced Applications in Materials Science and Organic Electronics

Organic Light-Emitting Diodes (OLEDs)

Quinoxaline-based materials are promising candidates for various applications in photovoltaics and optoelectronics, including organic light-emitting diodes (OLEDs). researchgate.net Their electron-accepting nature, when combined with electron-donating units, forms donor-acceptor (D-A) systems that are crucial for the functioning of these devices. researchgate.net

Chromophores and Emitters in OLED Device Architectures

In the architecture of OLEDs, quinoxaline (B1680401) derivatives function effectively as chromophores and emitters. These D-A type systems can be engineered to exhibit specific photophysical properties, such as luminescence shifts. For instance, by extending the conjugation length in quinoxaline-based molecules, a significant red shift in luminescence, from 539 nm to 671 nm, has been observed. This tunability is key for creating deep red non-doped OLEDs, which have demonstrated external quantum efficiencies up to 4.5%. researchgate.net Furthermore, when doped into an exciplex host, the efficiency can be boosted to 7%. researchgate.net

Thermally activated delayed fluorescence (TADF) materials are at the forefront of next-generation OLED emitters. rsc.org Quinoxaline derivatives are being explored as acceptor units in the design of novel TADF compounds. By pairing a 1,2,3,4-tetrahydrophenazine (B181566) acceptor with various donor moieties, TADF materials with small singlet-triplet energy splitting have been synthesized. rsc.org OLEDs incorporating these materials as emitters have achieved high performance, with maximum brightness reaching 36,480 cd m⁻², power efficiency of 41.0 lm W⁻¹, and an external quantum efficiency of 15.3%. rsc.org

Organic Photovoltaics (OPVs) and Polymer Solar Cells (PSCs)

The versatility of 5,8-Bis(4-fluorophenyl)quinoxaline and its derivatives is further demonstrated in the field of organic photovoltaics. Quinoxaline-based materials are extensively used as electron acceptor units in the construction of donor-acceptor (D-A) conjugated polymers for polymer solar cells (PSCs). researchgate.netrsc.org The ability to easily modify the quinoxaline unit at various positions allows for the precise tuning of optoelectronic properties. researchgate.net

Design of Donor-Acceptor (D-A) Conjugated Systems

The D-A approach is a cornerstone in the design of low-bandgap materials for organic solar cells. flinders.edu.aumetu.edu.tr In this framework, an electron-donating unit is covalently linked to an electron-accepting unit, such as a quinoxaline derivative. This architecture facilitates intramolecular charge transfer, a critical process for generating photocurrent.

A notable example is a D-π-A type polymer, PBDTT-DTFPQx, which incorporates a 4-fluorophenyl substituted 6,7-dioctyloxyquinoxaline (FPQx) as the acceptor moiety. researchgate.netrsc.org This polymer exhibits a low optical bandgap of 1.66 eV and a low-lying HOMO energy level of -5.52 eV. researchgate.netrsc.org The introduction of fluorine atoms onto the phenyl groups of the quinoxaline unit has been shown to be a successful strategy for enhancing the photovoltaic properties of PSCs. researchgate.netrsc.org In another study, random copolymers containing quinoxaline, benzotriazole, and benzodithiophene units were synthesized, resulting in a broad absorption band in the visible region, which is desirable for solar cell applications. metu.edu.tr

Investigation of Hole Mobility and Device Performance Metrics

The performance of organic solar cells is heavily dependent on the charge carrier mobility of the active layer materials. Research has shown that polymers incorporating quinoxaline derivatives can exhibit significant hole mobilities. For instance, the PBDTT-DTFPQx polymer demonstrated a hole mobility of 5.05 × 10⁻⁴ cm² V⁻¹ s⁻¹. researchgate.netrsc.org Another study on novel conjugated polymers based on a fused quinoxaline acceptor unit reported a hole mobility as high as 2.7 × 10⁻⁴ cm² V⁻¹ s⁻¹. rsc.org

These favorable charge transport characteristics translate into impressive device performance. Polymer solar cells based on PBDTT-DTFPQx blended with PC₇₁BM achieved a high power conversion efficiency (PCE) of 7.2%, with an open-circuit voltage (Voc) of 0.87 V, a short-circuit current (Jsc) of 11.4 mA cm⁻², and a fill factor (FF) of up to 73%. researchgate.netrsc.org In a different system, copolymers with a planar quinoxaline derivative, when blended with flinders.edu.auflinders.edu.au-phenyl-C₇₁-butyric acid methyl ester, yielded a PCE of up to 3.8%. rsc.org More recently, a quinoxaline-based D-A copolymer donor, PBQ6, when blended with the Y6 acceptor, achieved a remarkable PCE of 17.62% with a high fill factor of 77.91%. nih.gov

Polymer/SystemHole Mobility (cm² V⁻¹ s⁻¹)PCE (%)Voc (V)Jsc (mA cm⁻²)FF (%)
PBDTT-DTFPQx/PC₇₁BM5.05 × 10⁻⁴ researchgate.netrsc.org7.2 researchgate.netrsc.org0.87 researchgate.netrsc.org11.4 researchgate.netrsc.org73 researchgate.netrsc.org
P2/PC₇₁BM2.7 × 10⁻⁴ rsc.org3.8 rsc.org0.88 rsc.org9.1 rsc.org48 rsc.org
Planar Quinoxaline Copolymer/ flinders.edu.auflinders.edu.au-phenyl-C₇₁-butyric acid methyl ester-3.8 rsc.org---
PBQ6:Y6Higher than PBQ5 nih.gov17.62 nih.gov--77.91 nih.gov
NiOx/DQC-T-based flexible PSC-18.12 nih.gov---
TQ4-based dopant-free PSC2.08 × 10⁻⁴ researchgate.net>21 researchgate.net---

Chemical Sensors and Fluorescent Probes

The application of quinoxaline derivatives extends to the development of chemical sensors and fluorescent probes. researchgate.net Their inherent fluorescence and sensitivity to the chemical environment make them suitable for detecting various analytes.

For example, a quinoxaline-based fluorescent probe, QPDMT, was specifically designed for the detection of acetate (B1210297) ions (AcO⁻). nih.gov This probe operates via a reaction that releases a fluorophore, resulting in a "turn-on" fluorescence response at 530 nm. nih.gov It boasts a very low detection limit of 30 nM and a rapid response time of 20 minutes. nih.gov The probe's low cytotoxicity makes it suitable for detecting endogenous acetate in living cells and organisms. nih.gov

In another application, substituted 2-phenylbenzo[g]quinoxaline (B5608625) derivatives have been developed as viscosity-sensitive fluorescent probes. nih.gov The fluorescence intensity of these compounds, particularly those with strong electron-donating groups, shows a sensitive response to changes in the viscosity of their environment. nih.gov This property is valuable for studying microscopic viscosity changes in various systems.

Supramolecular Assemblies and Molecular Tweezers

The ability of molecules to form large, ordered structures, known as supramolecular assemblies, is a cornerstone of advanced materials design. This compound is a building block for a specific class of these assemblies known as molecular tweezers. Molecular tweezers are host molecules that feature a scaffold connecting two syn-oriented aromatic "pincers," creating a cleft for binding guest molecules. nih.govresearchgate.net

Traditionally, these tweezers are designed to recognize and bind electron-deficient guests. However, by incorporating fluorine atoms into the quinoxaline pincers, it is possible to create a binding cleft with an inverted electrostatic potential. This makes the tweezers suitable for sensing electron-rich guests or even anions. nih.govresearchgate.net Research into fluorinated syn-bis-quinoxaline frameworks has demonstrated their potential as molecular tweezers for such applications. nih.gov

The primary design principle for creating molecular tweezers based on fluorinated quinoxalines for host-guest recognition is the manipulation of electrostatic potential. nih.gov The introduction of multiple fluorine atoms into the aromatic sidewalls is paramount; their high electronegativity inverts the electrostatic potential within the molecular cleft, creating an electron-deficient cavity that preferentially binds electron-rich guest molecules. nih.govresearchgate.net

The structural architecture is also critical. A rigid tether unit is used to connect the two quinoxaline pincers, ensuring they maintain a syn-orientation. This geometry defines the size and shape of the binding cleft, which is typically around 7 Å in most molecular tweezers, although larger functional systems have also been developed. nih.gov The combination of this defined cavity and the tailored electronic environment facilitates selective host-guest interactions. nih.gov

Studies on complex fluorinated syn-bis-quinoxaline scaffolds reveal key behaviors relevant to supramolecular chemistry. nih.gov X-ray crystallography of an octafluoro-substituted syn-bis-quinoxaline tweezer demonstrated two characteristic features: the inclusion of a solvent molecule within the molecular cleft and the self-association of the tweezer molecules themselves into a "U···U geometry". nih.govresearchgate.net This self-association is a common feature of self-complementary scaffold designs.

The formation of inclusion complexes with guest molecules in solution has been confirmed through NMR titration experiments. nih.gov In these experiments, the addition of an electron-rich guest, N,N,N',N'-tetramethyl-p-phenylenediamine, to a solution of the highly fluorinated tweezer resulted in line-broadening of the guest's proton resonances. nih.govnih.gov This indicates a chemical exchange between the bound and unbound states of the guest, confirming an interaction with the tweezer's cavity. nih.gov Notably, this interaction was selective; other electron-rich aromatic guests did not produce the same effect, highlighting the importance of a good host-guest match. nih.gov

Guest CompoundHost Tweezer (Octafluoro-derivative 16c)Observation in 1H NMRConclusion
N,N,N',N'-tetramethyl-p-phenylenediamine16cLine-broadening of guest's resonances nih.govChemical exchange occurs; inclusion complex forms. nih.govnih.gov
1,4-Dimethoxybenzene16cNo line broadening nih.govNo interaction observed. nih.gov
1,3,5-Trimethoxybenzene16cNo line broadening nih.govNo interaction observed. nih.gov
N,N-Dimethylaniline16cNo line broadening nih.govNo interaction observed. nih.gov

Explorations in Molecular Design for Biological Research

Rational Design Strategies for Quinoxaline-Based Scaffolds in Medicinal Chemistry

The design of novel therapeutic agents often begins with a well-established molecular scaffold, such as quinoxaline (B1680401), which can be systematically modified to enhance its biological activity and selectivity. nih.gov The core principle of rational design involves understanding the structure-activity relationships (SAR), which dictate how specific chemical modifications influence the compound's interaction with its biological target. nih.gov For quinoxaline derivatives, this often involves the introduction of various substituents at different positions on the bicyclic ring system.

In the case of 5,8-Bis(4-fluorophenyl)quinoxaline, the design incorporates two 4-fluorophenyl groups at the 5 and 8 positions of the quinoxaline core. The introduction of phenyl groups at these positions can significantly influence the molecule's steric and electronic properties, which are crucial for its binding affinity to target proteins. The fluorine atoms on the phenyl rings are particularly noteworthy. Fluorine is a bioisostere of a hydrogen atom but possesses high electronegativity, which can lead to altered metabolic stability and improved binding interactions through the formation of hydrogen bonds or other non-covalent interactions. The nearly flat structure of quinoxaline derivatives makes them complementary in shape to many biomolecules, enhancing their potential for binding. udhtu.edu.ua

The development of quinoxaline-based compounds often involves creating a library of analogs by varying the substituents. nih.gov This allows researchers to systematically explore the chemical space around the core scaffold and identify modifications that lead to improved potency and reduced off-target effects.

Computational Approaches to Target-Ligand Interaction Design

Computational methods are indispensable tools in modern drug discovery, enabling the prediction and analysis of how a small molecule, or ligand, will interact with its biological target, typically a protein. Molecular docking is a primary computational technique used to predict the preferred orientation of a ligand when bound to a receptor. rsc.orgnih.gov

For a compound like this compound, molecular docking studies would be employed to simulate its interaction with the active site of a target protein. These simulations can reveal key binding interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the stability of the ligand-protein complex. researchgate.net For instance, studies on other diphenyl quinoxaline derivatives have shown that substitutions on the phenyl rings can significantly influence the binding energy and interaction with the target protein. vensel.org The presence of an electron-withdrawing substituted benzylidine moiety on a diphenyl quinoxaline has been shown to be a prerequisite for certain inhibitory activities. researchgate.net

These computational models guide the synthesis of new derivatives by prioritizing compounds with the most promising predicted binding affinities and interaction profiles, thereby streamlining the drug discovery process. nih.gov

In Silico Assessment of Pharmacokinetic Properties (Absorption, Distribution, Metabolism, Excretion)

Beyond target binding, a successful drug candidate must possess favorable pharmacokinetic properties, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion). In silico ADME prediction tools are now routinely used to assess the drug-likeness of a compound before its synthesis, saving time and resources. rsc.orgnih.gov

Various computational models and software, such as SwissADME and pkCSM, can predict a range of physicochemical and pharmacokinetic parameters. nih.govmdpi.com For this compound, these tools would be used to estimate properties like solubility, gastrointestinal absorption, blood-brain barrier permeability, and potential for metabolism by cytochrome P450 enzymes. rsc.org Many quinoxaline derivatives have been shown to adhere to Lipinski's rule of five, which provides a general guideline for drug-likeness. nih.gov

The predicted ADME profile helps in identifying potential liabilities of a compound early in the discovery pipeline. For example, poor predicted solubility or high predicted metabolic instability might prompt chemists to modify the structure to improve these properties.

Table 1: Predicted Physicochemical and Pharmacokinetic Properties of this compound (Illustrative)

PropertyPredicted ValueImplication
Molecular Weight< 500 g/mol Favorable for absorption
LogP2-5Optimal for cell membrane permeability
Hydrogen Bond Donors0Good oral bioavailability
Hydrogen Bond Acceptors2Good oral bioavailability
Water SolubilityLow to ModerateMay require formulation strategies
GI AbsorptionHighGood candidate for oral administration
BBB PermeantNoReduced potential for CNS side effects

Note: The values in this table are illustrative and would be generated using specific in silico prediction software.

Mechanistic Investigations of Molecular Interactions (e.g., Enzyme Binding, DNA Intercalation)

Understanding the precise mechanism by which a compound exerts its biological effect is crucial for its development as a therapeutic agent. For quinoxaline derivatives, several mechanisms of action have been explored, including enzyme inhibition and DNA interaction. udhtu.edu.uarsc.org

Enzyme Binding: Many quinoxaline-based compounds have been designed as inhibitors of specific enzymes, such as protein kinases, which are often dysregulated in diseases like cancer. researchgate.netvensel.org Mechanistic studies for a compound like this compound would involve enzymatic assays to determine its inhibitory potency (e.g., IC50 value) against a panel of relevant enzymes. Further investigations, such as cell cycle analysis and apoptosis assays, can elucidate the downstream cellular effects of enzyme inhibition. rsc.orgnih.gov

DNA Intercalation: The planar structure of the quinoxaline ring system makes it a candidate for intercalation into the DNA double helix. nih.gov This mode of action can disrupt DNA replication and transcription, leading to cell death, which is a desirable outcome in cancer therapy. nih.gov Studies have shown that certain substituted quinoxalines can bind non-covalently to duplex DNA. nih.gov Techniques such as viscometry and dye displacement assays can be used to investigate the DNA binding and potential intercalating properties of this compound. nih.gov Some quinoxaline derivatives are also known to induce DNA degradation. nih.gov

Future Research Directions and Perspectives

Innovations in Green and Sustainable Synthesis of Fluorinated Quinoxaline (B1680401) Derivatives

The future of synthesizing fluorinated quinoxaline derivatives is intrinsically linked to the principles of green and sustainable chemistry. Traditional synthetic routes often involve harsh reaction conditions, toxic solvents, and expensive metal catalysts, leading to significant environmental concerns and economic drawbacks. nih.govrsc.org The research community is now shifting its focus toward developing eco-friendly, efficient, and cost-effective protocols.

Key areas of innovation include:

Nanocatalysis : The use of nanocatalysts offers high efficiency, selectivity, and reusability. nih.govrsc.org Future work will likely explore magnetic nanocatalysts, which can be easily recovered from the reaction mixture using an external magnet, further simplifying the purification process and reducing waste. rsc.org

Alternative Reaction Media : There is a growing trend to replace volatile and toxic organic solvents with greener alternatives. researchgate.net Research is focusing on utilizing water, polyethylene (B3416737) glycols (PEG), natural deep eutectic solvents (NADESs), and fluorous alcohols. researchgate.netripublication.com For instance, a protocol using a choline chloride/water NADES enables the rapid synthesis of quinoxalines at room temperature in as little as five minutes, with the solvent being recyclable up to six times.

Energy-Efficient Methods : Microwave-assisted synthesis and mechanochemical approaches, such as spiral gas–solid two-phase flow methods, are gaining traction. mdpi.combohrium.com These techniques can dramatically reduce reaction times from hours to minutes, often eliminating the need for solvents and external heating, thus enhancing energy efficiency and reducing by-product formation. mdpi.com

Metal-Free Synthesis : Developing synthetic methods that avoid heavy or precious metal catalysts is a significant goal. organic-chemistry.org Recent studies have shown the successful synthesis of fluorinated quinoxalines using trifluoroacetic acid as both a reactant and a CF3 source without the need for any metal catalysts or additives. organic-chemistry.orgresearchgate.net

These sustainable approaches are not only environmentally responsible but also align with the growing demand for economically viable and scalable production of complex fluorinated heterocyclic compounds. nih.gov

Development of Next-Generation Fluorinated Quinoxaline-Based Functional Materials

The incorporation of fluorine atoms into the quinoxaline scaffold significantly modulates its electronic properties, enhancing its potential for use in advanced functional materials. researchgate.netnih.gov Fluorination can lead to improved performance and greater stability, making these derivatives prime candidates for next-generation applications in electronics and photonics. rsc.org

Future research will likely concentrate on the following areas:

Organic Electronics : Fluorinated quinoxaline-based polymers have shown promise in organic photovoltaics (OPVs). The fluorine substituents can lower the HOMO/LUMO energy levels of the polymer, leading to a wider UV-Vis absorption spectrum and higher hole mobility. nih.gov This results in enhanced short-circuit current and power conversion efficiencies in polymer solar cells. nih.gov Further development will focus on creating donor-acceptor (D-A) copolymers with broad spectral coverage for more efficient light harvesting. usp.ac.fj

Organic Light-Emitting Diodes (OLEDs) : Quinoxaline derivatives are excellent electron-withdrawing units, making them ideal for constructing materials that exhibit thermally activated delayed fluorescence (TADF). bohrium.comrsc.org By functionalizing the quinoxaline core, researchers can design efficient orange-red TADF emitters, a critical component for full-color displays. Future work will aim to fine-tune the molecular architecture to achieve higher external quantum efficiencies and color purity in OLED devices. rsc.org

Chemosensors and Bioimaging : The inherent fluorescence of many quinoxaline derivatives, combined with the stability imparted by fluorination, makes them suitable for developing advanced chemical sensors and fluorescent probes for bioimaging. Research will explore their application in detecting metal ions, reactive oxygen species, and specific biomolecules.

The table below summarizes key findings from recent research on fluorinated quinoxaline-based materials.

Polymer/CompoundDonor/Acceptor UnitsApplicationKey FindingsPower Conversion Efficiency (PCE)
PBDTT-DTmFQx Donor: Benzodithiophene (BDTT)Acceptor: 2,3-bis(3-fluorophenyl)quinoxaline (DmFQx)Polymer Solar CellsExhibited a wide UV-Vis absorption spectrum and high hole mobility.6.40%
P1 Polymer Donor: Benzodithiophene with thiophene side-groupsAcceptor: Fluorinated quinoxalinePolymer Solar CellsShowed panchromatic absorption with no apparent valley in the spectrum.3.30%

Synergistic Integration of Advanced Computational Methods for Predictive Molecular Design

Advanced computational methods are becoming indispensable tools for accelerating the discovery and optimization of novel fluorinated quinoxaline derivatives. frontiersin.org Techniques such as Density Functional Theory (DFT), Time-Dependent DFT (TDDFT), molecular docking, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction are enabling researchers to design molecules with desired properties in silico before undertaking complex and costly synthesis. nih.govmdpi.comresearchgate.net

Future directions in this area include:

Rational Drug Design : Computational studies are crucial in designing quinoxaline derivatives as inhibitors for specific biological targets, such as enzymes in cancer cells (e.g., PARP-1, histone deacetylases) or viruses. mdpi.comnih.govtemple.edu Molecular docking helps to predict the binding modes of these molecules within the active sites of target proteins, guiding the synthesis of more potent and selective therapeutic agents. nih.govnih.gov

Materials by Design : For functional materials, computational approaches can predict key properties like absorption spectra, energy levels (HOMO/LUMO), and charge transfer characteristics. usp.ac.fjnih.gov This allows for the virtual screening of numerous potential structures to identify the most promising candidates for applications in solar cells and OLEDs, significantly reducing the experimental workload. nih.gov

Toxicity and Pharmacokinetic Prediction : In silico ADMET and toxicity studies are becoming standard practice to evaluate the drug-likeness of new compounds early in the discovery process. researchgate.netnih.gov This helps to filter out candidates with unfavorable profiles, saving time and resources.

The integration of these predictive models with synthetic chemistry creates a synergistic feedback loop, where computational insights guide experimental work, and experimental results refine the computational models.

Unraveling Novel Mechanistic Pathways in Fluorinated Quinoxaline Reactivity

A deeper understanding of the reaction mechanisms governing the synthesis and functionalization of fluorinated quinoxalines is essential for developing novel and more efficient synthetic strategies. rsc.org The presence of fluorine atoms can significantly alter the electron distribution within the quinoxaline ring system, influencing its reactivity in ways that are not yet fully understood. researchgate.netnih.gov

Key research questions to be addressed include:

Influence of Fluorine on Reactivity : Studies will focus on how fluorine substitution affects the susceptibility of the quinoxaline core to nucleophilic or electrophilic attack. The tendency of fluorine atoms to be substituted by other groups under certain conditions, such as methoxy groups in an ammonia-saturated methanol solution, highlights the unique reactivity pathways that can be exploited. nih.gov

Elucidation of Reaction Pathways : Investigating whether reactions proceed through ionic, radical, or other pathways is crucial for optimizing reaction conditions and expanding the substrate scope. rsc.orgresearchgate.net For example, kinetic analysis of mechanochemical synthesis has suggested a two-dimensional diffusion-controlled product growth mechanism. mdpi.com

Selective Functionalization : Developing methods for the selective C-H functionalization at specific positions of the quinoxaline ring is a major goal. Understanding the underlying mechanisms will enable the precise installation of various functional groups to fine-tune the properties of the final compound. rsc.org

Mechanistic studies, combining experimental techniques with theoretical calculations, will provide the fundamental knowledge needed to design more sophisticated and controlled synthetic transformations for this important class of compounds.

Interdisciplinary Research Foci Leveraging Quinoxaline Derivatives

The broad spectrum of biological activities and material properties associated with quinoxaline derivatives makes them ideal candidates for interdisciplinary research. bohrium.comijpsjournal.comnih.gov The versatility of the quinoxaline scaffold allows for its application in fields ranging from medicine to materials science and beyond. rsc.orgresearchgate.net

Future interdisciplinary efforts will likely focus on:

Theranostics : Combining the diagnostic (e.g., fluorescence imaging) and therapeutic (e.g., anticancer) properties of quinoxaline derivatives to create single-molecule theranostic agents. This approach could lead to personalized medicine strategies where disease diagnosis and treatment are simultaneously monitored and administered.

Agrochemicals : Exploring the potential of fluorinated quinoxalines as next-generation herbicides, fungicides, and insecticides. researchgate.net Their diverse biological activities suggest they could be effective crop protection agents.

Corrosion Inhibition : Quinoxaline-based structures can effectively adsorb onto metal surfaces and suppress corrosion. mdpi.com Interdisciplinary research between chemists and materials engineers could lead to the development of highly effective, environmentally friendly corrosion inhibitors.

Pharmacology and Drug Discovery : The quinoxaline nucleus is a "privileged scaffold" in medicinal chemistry, appearing in compounds with a vast array of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antiprotozoal properties. ijpsjournal.compharmaceuticaljournal.netnih.govnih.govnih.gov Collaborative efforts between synthetic chemists, biologists, and pharmacologists will continue to drive the discovery of new quinoxaline-based drugs for a wide range of diseases. nih.gov

By fostering collaborations across different scientific disciplines, the full potential of fluorinated quinoxaline derivatives like 5,8-Bis(4-fluorophenyl)quinoxaline can be unlocked, leading to innovative solutions for challenges in health, technology, and environmental protection.

Q & A

Q. What are the common synthetic routes for preparing 5,8-bis(4-fluorophenyl)quinoxaline, and how is structural purity validated?

Answer: The synthesis typically involves step-growth polymerization between aromatic bis(α-dicarbonyl) compounds and bis(o-diamines), as seen in polyquinoxaline synthesis . For this compound, fluorophenyl substituents are introduced via Suzuki-Miyaura coupling or direct condensation. Structural validation employs 1H^1H and 13C^{13}C NMR spectroscopy to confirm fluorophenyl integration and quinoxaline core formation. For example, 1H^1H NMR peaks at δ 7.97–6.86 ppm (aromatic protons) and 13C^{13}C signals at δ 161.99 ppm (C-F coupling) are critical markers . X-ray crystallography further confirms molecular geometry, with dihedral angles between the quinoxaline core and fluorophenyl groups (~22°) indicating planarity deviations .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

Answer:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR (e.g., 600 MHz in CDCl₃) resolve aromatic proton splitting and fluorine-carbon coupling. Peaks at δ 7.33–7.30 ppm (meta-fluorophenyl protons) and δ 152.20 ppm (quinoxaline C=N) are diagnostic .
  • X-ray Crystallography : Single-crystal analysis provides bond lengths (e.g., C-I: ~2.09 Å in halogenated analogs) and torsion angles (e.g., 22.2° dihedral angle in fluorophenyl derivatives) . Tables S1–S6 in crystallographic data detail space groups (e.g., monoclinic P21/cP2_1/c), unit cell parameters, and anisotropic displacement parameters .

Advanced Research Questions

Q. How does electropolymerization of quinoxaline derivatives affect optoelectronic properties in thin-film applications?

Answer: Electropolymerization of EDOT-functionalized quinoxaline monomers (e.g., 5,8-bis(EDOT)quinoxaline) generates conjugated polymers with tunable bandgaps. Cyclic voltammetry reveals oxidation potentials (~0.8 V vs. Ag/Ag⁺) correlating with π-stacking efficiency. The fluorophenyl groups enhance electron-withdrawing effects, reducing HOMO-LUMO gaps (e.g., ~1.8 eV) and enabling green electrochromism. Thin-film morphology, analyzed via AFM, shows smoother surfaces with higher conductivity (10⁻² S/cm) compared to non-fluorinated analogs .

Q. What structural features of this compound influence its crystallographic packing and electronic behavior?

Answer:

  • Dihedral Angles : A 22.2° dihedral angle between the quinoxaline core and fluorophenyl groups reduces π-orbital overlap, lowering charge mobility. In contrast, bromo/iodo substituents increase dihedral angles (>30°), further disrupting conjugation .
  • Halogen Effects : Iodo derivatives exhibit longer C–X bonds (2.09 Å vs. 1.90 Å for Br) and stronger intermolecular halogen bonding, enhancing crystallinity (density = 1.774 g/cm³) .
  • Packing Motifs : Fluorophenyl groups favor herringbone packing due to C–H···F interactions, whereas EDOT-functionalized analogs adopt face-to-face π-stacking .

Q. How can computational methods guide the design of this compound derivatives for photovoltaic applications?

Answer:

  • DFT Calculations : Optimize HOMO/LUMO levels by substituting electron-withdrawing groups (e.g., nitro, cyano) at the quinoxaline core. Fluorophenyl groups lower LUMO by ~0.3 eV, improving electron affinity in bulk heterojunctions .
  • MD Simulations : Predict solubility and aggregation behavior in solvents (e.g., chloroform vs. DMF). Higher alkyl chain substituents reduce crystallinity, favoring amorphous domains in solar cells .

Q. How do contradictory reports on halogen substituent effects inform synthetic strategies?

Answer: While bromo/iodo substituents enhance thermal stability (TGA decomposition >300°C), they may reduce solubility, complicating solution processing. Contrastingly, fluorophenyl groups improve solubility in polar aprotic solvents (e.g., DMSO) but lower melting points (80–84°C). Researchers must balance electronic effects (e.g., iodine’s heavy atom effect for phosphorescence) with processability .

Methodological Recommendations

  • Synthetic Optimization : Use Pd(PPh₃)₄ catalysts for Suzuki couplings to minimize side reactions .
  • Crystallography : Employ SHELXL-97 for refining anisotropic displacement parameters, especially for heavy atoms like iodine .
  • Device Fabrication : For electrochromic films, use potentiostatic deposition (e.g., +1.2 V for 60 sec) on ITO substrates to ensure uniform thickness .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.